molecular formula C7H11NO B2965936 Octahydrocyclopenta[c]pyrrol-1-one CAS No. 56593-76-1

Octahydrocyclopenta[c]pyrrol-1-one

Cat. No.: B2965936
CAS No.: 56593-76-1
M. Wt: 125.171
InChI Key: RLEPMHBHXGEBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydrocyclopenta[c]pyrrol-1-one is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidone structure. Its core consists of a five-membered cyclopentane ring fused to a pyrrolidone moiety, which confers unique steric and electronic properties. Instead, studies on its derivatives and structural analogs provide critical insights for comparison.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydrocyclopenta[c]pyrrol-1-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form more saturated compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: More saturated bicyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

While the exact compound "Octahydrocyclopenta[c]pyrrol-1-one" is not directly discussed in the search results, the related compounds and core structures like octahydrocyclopenta[c]pyrrole and 1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one have several applications that can provide insight.

Scientific Research Applications

Here's an overview of the scientific applications based on the provided search results:

1. As a Building Block in Organic Synthesis:

  • Octahydrocyclopenta[c]pyrrole is useful as an intermediate in the preparation of biologically active compounds .
  • 1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one can be employed as a building block in organic synthesis and to study reaction mechanisms.

2. Pharmaceutical Research and Drug Development:

  • Octahydrocyclopenta[c]pyrrole derivatives are potent inhibitors of the type 1 glycine transporter (GlyT1), which may help in relieving the glutamatergic deficit associated with schizophrenia .
  • These compounds can be used in research into potential therapeutic applications, such as drug development.
  • Octahydrocyclopenta[c]pyrrole is an intermediate in the preparation of antidiabetics and antivirals .
  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo compounds act as retinol binding protein 4 (RBP4) antagonists, offering a potential treatment for atrophic age-related macular degeneration .

3. Biochemical Assays and Biological Pathways:

  • 1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one can be used in the development of biochemical assays and as a probe for studying biological pathways.

4. Industrial Applications:

  • 1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one is utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

5. Comparison with Similar Compounds:

  • Octahydrocyclopenta[c]pyridine is known for its use as a protease-activated receptor 1 (PAR1) antagonist.
  • Octahydrocyclopenta[c]pyran is another PAR1 antagonist with improved metabolic stability.

Table: Comparison of Octahydrocyclopenta[c]pyrrole Derivatives

CompoundApplication
Octahydrocyclopenta[c]pyrroleIntermediate for biologically active compounds, antidiabetics, and antivirals
Octahydrocyclopenta[c]pyridineProtease-activated receptor 1 (PAR1) antagonist
Octahydrocyclopenta[c]pyranPAR1 antagonist with improved metabolic stability
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrroloRetinol Binding Protein 4 (RBP4) antagonists for treating atrophic age-related macular degeneration

Case Studies and Research Findings

  • Glycine Transporter (GlyT1) Inhibitors: A study described a novel series of octahydro-cyclopenta[c]pyrrole derivatives that act as inhibitors of the type 1 glycine transporter (GlyT1). These inhibitors were developed as a way to relieve the glutamatergic deficit associated with schizophrenia. The research involved the synthesis and SAR follow-up of these derivatives, which demonstrated potent in vitro inhibition of GlyT1 and in vivo activity in elevating CSF glycine .
  • Retinol Binding Protein 4 (RBP4) Antagonists: Research on bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo compounds identified them as retinol binding protein 4 (RBP4) antagonists. These antagonists have potential in treating atrophic age-related macular degeneration. One analogue, in particular, showed a favorable balance of in vitro RBP4 binding and functional RBP4-TTR interaction antagonist activity, along with improved stability. It also exhibited good pharmacokinetic and pharmacodynamic properties, leading to significant lowering of serum RBP4 levels in rodent studies .
  • Preparation Method of Octahydrocyclopenta[c]pyrrole Carboxylic Acid Derivative: The preparation method of an octahydrocyclopenta[c]pyrrole carboxylic acid derivative is relevant to pharmaceutical intermediates. These derivatives are significant due to their connection with Hepatitis C (HCV) treatments. Statistics indicated that a notable percentage of liver cirrhosis and liver cancer cases stem from Hepatitis C, emphasizing the importance of these compounds in medical research .

Mechanism of Action

Molecular Targets and Pathways: Octahydrocyclopenta[c]pyrrol-1-one exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been studied as protease activated receptor 1 (PAR1) antagonists, which are involved in preventing thrombotic cardiovascular events .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with octahydrocyclopenta[c]pyrrol-1-one, differing primarily in substituents or oxidation states:

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Key Substituent : tert-Butyl carboxylate group at the 2-position .
  • Physical Properties :
    • Boiling Point: 367.4°C at 760 mmHg
    • Flash Point: 131.4°C
    • Appearance: Solid or crystalline powder .
  • Reactivity : Stable under recommended storage conditions but incompatible with strong oxidizing agents .
  • Toxicity : Classified for acute oral toxicity (Category 4), skin irritation, and serious eye damage .

1-Methoxy-3-phenylcyclopenta[b]pyrrol-2-one Derivatives

  • Representative Compounds :
    • Compound 7 : 1-Methoxy-3-phenylhexahydrocyclopenta[b]pyrrol-2-one
    • Compound 8 : 1-Acetoxy-3-phenylhexahydrocyclopenta[b]pyrrol-2-one .
  • Key Features :
    • Substituents : Methoxy or acetoxy groups at the 1-position; phenyl group at the 3-position.
    • Synthesis : Prepared via alkylation or acetylation reactions under reflux conditions .
  • Physical Properties :
    • Solubility : Insoluble in NaHCO₃ but soluble in 5% NaOH, indicating acidic hydrogen in the parent structure .
    • Reactivity : Acetate derivatives (e.g., Compound 8) undergo hydrolysis under basic conditions .

Hydrogenated Derivatives (e.g., Compound 12a)

  • Structure : Fully hydrogenated cyclopenta[b]pyrrol-2-one with a hydroxyl group.
  • Synthesis: Produced via catalytic hydrogenation of precursor compounds in methanol .
  • Key Properties : Enhanced stability compared to unsaturated analogs due to reduced ring strain.

Comparative Analysis: Structural and Functional Differences

Property This compound cis-tert-Butyl Derivative 1-Methoxy-3-phenyl Derivative
Core Structure Bicyclic (cyclopentane + pyrrolidone) Same core with tert-butyl carboxylate Cyclopenta[b]pyrrol-2-one with aryl group
Molecular Weight ~153 g/mol (estimated) 225.28 g/mol ~245–260 g/mol (estimated)
Key Substituents None tert-Butyl carboxylate Methoxy/acetoxy, phenyl
Boiling Point Not reported 367.4°C Not explicitly reported
Reactivity Likely basic due to pyrrolidone Stable but oxidizable Base-sensitive (hydrolysis of acetate)
Toxicity Unknown Acute oral toxicity (Category 4) No data available

Impact of Substituents on Properties

  • Electronic Effects : Phenyl groups in aryl derivatives (e.g., Compound 7) introduce electron-withdrawing effects, altering solubility and acidity .
  • Stability : Hydrogenated derivatives (e.g., Compound 12a) exhibit greater stability than unsaturated analogs due to reduced ring strain .

Biological Activity

Octahydrocyclopenta[c]pyrrol-1-one is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its stability and reactivity. The molecular formula is C8H13NC_8H_{13}N, and it contains a ketone functional group, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Antiviral Activity : The compound has been investigated for its antiviral properties, particularly in the context of diseases such as hepatitis C .
  • Antidiabetic Effects : this compound is utilized as an intermediate in the synthesis of antidiabetic medications like gliclazide, indicating its relevance in diabetes treatment .

The biological effects of this compound are mediated through specific molecular interactions:

  • Enzyme Inhibition : The compound has been studied as a protease activated receptor 1 (PAR1) antagonist, which plays a role in thrombotic cardiovascular events.
  • Binding Affinity : Interaction studies reveal that this compound derivatives exhibit selective binding to various biological targets, which is crucial for their therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound derivatives:

  • Study on Antiviral Activity : A study demonstrated that specific derivatives significantly reduced viral load in infected cell lines, showcasing their potential as antiviral agents against hepatitis C .
  • Antidiabetic Drug Development : Research involving the synthesis of gliclazide analogs revealed that modifications to the this compound structure enhanced its hypoglycemic activity, suggesting a pathway for developing more effective antidiabetic drugs .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound derivatives showed favorable absorption and distribution profiles in animal models, further supporting their potential clinical applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Octahydrocyclopenta[c]pyridineContains nitrogen in the ringAntimicrobial properties
Octahydrocyclopenta[c]pyranContains oxygen in the ringLimited biological activity
Octahydrocyclopenta[c]pyrroleSimilar core structureNotable for antiviral activity

This table illustrates how structural differences influence biological activity, highlighting the significance of this compound's unique bicyclic structure.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare octahydrocyclopenta[c]pyrrol-1-one derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A key approach involves refluxing precursors like 1,2,3-cis-3a-cis-4,6a-as-hexahydro-l-hydroxy-3-phenylcyclopenta[b]pyrrol-2-one with alkylating agents (e.g., methyl iodide) in polar aprotic solvents such as acetonitrile. Reaction optimization includes adjusting stoichiometry (e.g., excess methyl iodide for complete substitution) and using catalysts like potassium carbonate to enhance yield . Tert-butyl ester derivatives can be synthesized via flow microreactor systems, which improve reaction control and scalability by maintaining precise temperature and mixing parameters .

Q. How is the molecular structure of this compound derivatives validated experimentally?

  • Methodological Answer : Structural validation typically combines nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. For example, IR analysis confirms carbonyl stretching vibrations (~1700 cm⁻¹) in the pyrrolidone ring, while NMR (¹H and ¹³C) resolves stereochemistry and substituent positions. Elemental analysis (C, H, N) is used to verify purity, with deviations >0.3% indicating impurities .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if aerosolization occurs. Storage conditions should avoid moisture and incompatible materials (e.g., strong oxidizers). First aid for skin contact involves immediate washing with water for 15 minutes, followed by medical consultation .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be improved under varying solvent systems or catalytic environments?

  • Methodological Answer : Systematic solvent screening (e.g., DMF vs. THF) and catalyst selection (e.g., NaHCO₃ vs. K₂CO₃) are essential. For example, DMF increases solubility of aromatic precursors but may require higher temperatures (80–100°C). Kinetic studies using HPLC or GC-MS can identify rate-limiting steps, such as imine formation, guiding catalyst optimization .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental and computational NMR data often arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) can detect conformational changes, while density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic environments. Cross-validation with X-ray structures is critical for stereochemical assignments .

Q. How are stability profiles of this compound derivatives assessed under accelerated degradation conditions?

  • Methodological Answer : Forced degradation studies involve exposing compounds to heat (40–60°C), humidity (75% RH), and UV light. HPLC-MS monitors degradation products (e.g., hydrolysis of tert-butyl esters to carboxylic acids). Kinetic modeling (Arrhenius plots) predicts shelf-life, while impurity profiling identifies toxic byproducts (e.g., diketopiperazines) .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound-based drug candidates?

  • Methodological Answer : Molecular dynamics (MD) simulations assess membrane permeability (e.g., blood-brain barrier penetration). ADMET predictors (e.g., SwissADME) estimate logP (octanol-water partition coefficient) and pKa values. For example, a predicted pKa of 4.48 ± 0.20 indicates moderate solubility at physiological pH, guiding formulation strategies.

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening or functionalization reactions?

  • Methodological Answer : Substituent effects are analyzed via Hammett plots or Fukui indices. For instance, electron-withdrawing groups (e.g., -COOtBu) increase electrophilicity at the pyrrolidone carbonyl, facilitating nucleophilic attacks. Steric hindrance from tert-butyl groups may slow reactions, requiring bulky base catalysts (e.g., DBU) for efficient functionalization .

Properties

IUPAC Name

2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-6-3-1-2-5(6)4-8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEPMHBHXGEBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.